molecular formula C16H17N3O2 B15075415 Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro-

Toluene, 2-(4-dimethylaminobenzylidenamino)-4-nitro-

Cat. No.: B15075415
M. Wt: 283.32 g/mol
InChI Key: OPIXZNJIQMXANX-UHFFFAOYSA-N
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Description

N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group, a benzylidene moiety, and a nitroaniline structure, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-methyl-5-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE .

Chemical Reactions Analysis

Types of Reactions

N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, it can interact with proteins involved in cell signaling pathways, affecting cellular processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(DIMETHYLAMINO)BENZYLIDENE)-2-METHYL-5-NITROANILINE is unique due to its combination of a dimethylamino group, a benzylidene moiety, and a nitroaniline structure. This combination imparts distinct electronic and chemical properties, making it suitable for specific applications in nonlinear optics, fluorescence, and anticancer research .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N,N-dimethyl-4-[(2-methyl-5-nitrophenyl)iminomethyl]aniline

InChI

InChI=1S/C16H17N3O2/c1-12-4-7-15(19(20)21)10-16(12)17-11-13-5-8-14(9-6-13)18(2)3/h4-11H,1-3H3

InChI Key

OPIXZNJIQMXANX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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